Stereochemical Purity: Enantiomeric Excess (ee) Required for Reproducible Biological Activity
In the synthesis of enantiopure (R)-3-fluoropyrrolidine derivatives, a key precursor for this sulfonyl chloride, a minimum chiral purity of ≥99.95% ee is demanded for pharmaceutical applications. While this specific data point refers to the free amine (R)-3-fluoropyrrolidine, it serves as a stringent class-level inference for the quality requirements of the derived sulfonyl chloride reagent. Using the (3S)-enantiomer (CAS 1411766-12-5) or a racemic mixture would introduce the wrong stereoisomer, directly compromising the stereochemical fidelity of the final product. This is critical for meeting regulatory guidelines on chiral impurity profiling in drug substances [1].
| Evidence Dimension | Chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | >99.95% ee (class-level inference for derived sulfonyl chloride) |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1411766-12-5) or racemic mixture: <1% ee or 0% ee |
| Quantified Difference | >99.95% ee difference |
| Conditions | Chiral HPLC analysis |
Why This Matters
Ensures that the stereochemical outcome of reactions using this reagent is predictable and meets the chiral purity requirements for pharmaceutical intermediates and final drug substances.
- [1] Bold, C. P., et al. (2025). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helvetica Chimica Acta, e202500164. doi:10.1002/hlca.202500164 View Source
